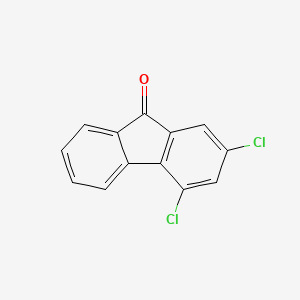
Methyl D-serinate
説明
Methyl D-serinate, also known as ®-2-Amino-3-hydroxypropionic acid methyl ester, is a chemical compound with the molecular formula C₄H₉NO₃. It is a derivative of serine and belongs to the class of amino acid esters. Methyl D-serinate is involved in various biological processes and has applications in research and synthesis .
Synthesis Analysis
Methyl D-serinate can be synthesized through esterification. One common method involves reacting an alcohol (such as methanol) with a carboxylic acid (such as serine) in the presence of an acid catalyst (e.g., concentrated sulfuric acid). Acid chlorides and acid anhydrides can also be used for esterification reactions .
Molecular Structure Analysis
The molecular formula of Methyl D-serinate is C₄H₉NO₃. It contains a methyl group (CH₃) attached to the hydroxyl group of serine. The compound has one defined stereocenter, resulting in two possible enantiomers .
科学的研究の応用
Role in Schizophrenia Treatment
Methyl D-serinate, recognized for its potential as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, has been explored for its efficacy in schizophrenia treatment. Studies demonstrate its ability to improve symptoms of schizophrenia, particularly when used as an adjunct therapy. For instance, D-serine showed significant improvements in schizophrenia symptoms across various domains such as negative, positive, cognitive, and depressive symptoms when used alongside antipsychotic medications like risperidone and olanzapine. These findings support the augmentation of atypical antipsychotic efficacy with D-serine adjuvant treatment and highlight its potential in addressing core symptoms of schizophrenia (Heresco-Levy et al., 2005).
Cognitive Enhancement
Research into the cognitive effects of methyl D-serinate has shown promising results. In animal models, low-dose D-serine treatment improved recognition learning and working memory, aspects often impaired in schizophrenia. These findings suggest the potential of D-serine in enhancing cognitive functions, offering implications for treating cognitive deficits in neuropsychiatric disorders (Bado et al., 2011).
Early Stage Schizophrenia Intervention
Explorations into D-serine's effects during the early stages of schizophrenia have shown its potential in alleviating negative symptoms in individuals at clinical high risk of the disorder. A pilot study indicated that D-serine could significantly improve negative symptoms in at-risk individuals, suggesting its role in early intervention and possibly preventing the full onset of schizophrenia (Kantrowitz et al., 2015).
Neurocognitive Dysfunction Treatment
Further research highlights D-serine's role in treating persistent symptoms and neurocognitive dysfunctions in schizophrenia. High-dose D-serine treatment led to significant improvements in symptoms and cognitive measures, suggesting its effectiveness in both symptom management and in addressing cognitive impairments associated with schizophrenia (Kantrowitz et al., 2010).
Metabolic and Physiological Insights
D-serine's metabolic and physiological roles extend beyond its neuromodulatory functions. Studies indicate its indispensability in cellular processes, including being a major source of one-carbon units for methylation reactions, highlighting its broader significance in metabolism and physiology (Kalhan & Hanson, 2012).
将来の方向性
特性
IUPAC Name |
methyl (2R)-2-amino-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSUDRATXSJBLY-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178889 | |
| Record name | Methyl D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl D-serinate | |
CAS RN |
24184-43-8 | |
| Record name | (R)-2-Amino-3-hydroxypropionic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24184-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl D-serinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024184438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl D-serinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



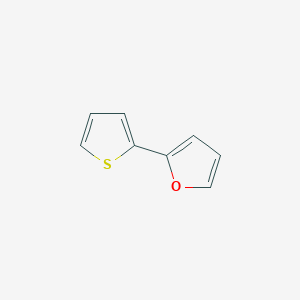
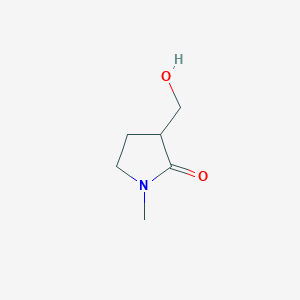
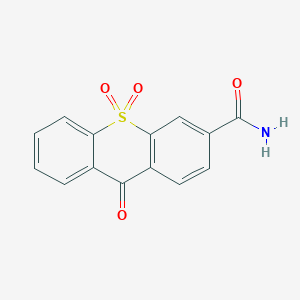
![[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B1594476.png)
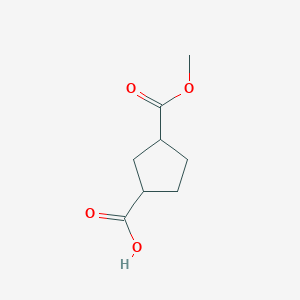
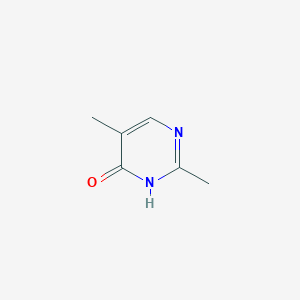
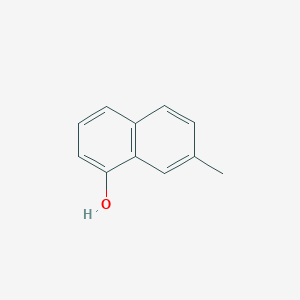
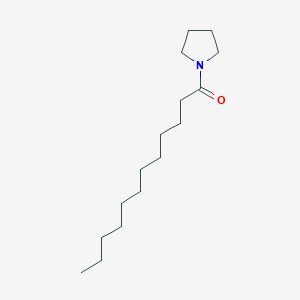
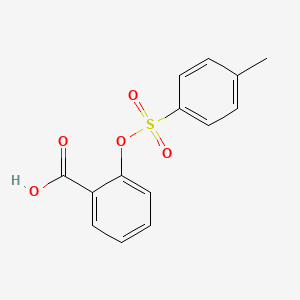
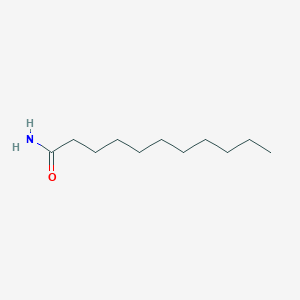
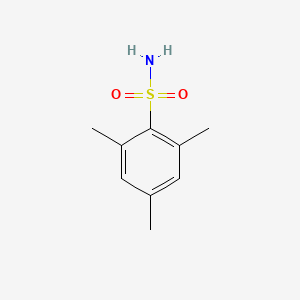
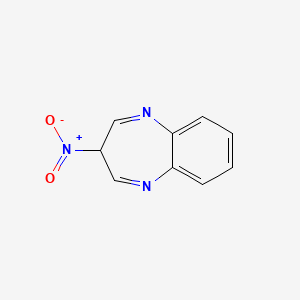
![2-[(3,4-Dichlorobenzyl)amino]ethanol](/img/structure/B1594492.png)
